Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of bases such as sodium hydroxide or triethylamine, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of flow microreactors can enhance the reaction rates and yields, making the production process more scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, benzyl bromide for benzylation, and various bases and solvents depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially in the field of neuropharmacology.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The piperidine ring provides structural stability and can interact with biological targets such as receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
- **Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)methyl)piperidine-1-carboxylate
- **tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific structural features, including the position of the benzyl group and the Boc-protected amino group. These features confer distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-16-11-7-8-12-21(16)18(23)24-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,20,22) |
InChI Key |
BZVLVZMWBQKZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.